2-Fluoro-3-iodopyrazine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines has been extensively studied . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-iodopyrazine” consists of a pyrazine ring with a fluoro substituent at position 2 and an iodine substituent at position 3.
Scientific Research Applications
Synthesis of N-Substituted Compounds
2-Fluoro-3-iodopyrazine is utilized in the synthesis of N-substituted compounds. Takács et al. (2007) explored the palladium-catalyzed aminocarbonylation of iodopyrazine, including 2-fluoro-3-iodopyrazine, to produce N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).
Metallation and Cross-Coupling Reactions
2-Fluoro-3-iodopyrazine is involved in metallation and cross-coupling reactions. Toudic et al. (2002) demonstrated the regioselective metallation of 2-fluoropyrazine, allowing the synthesis of various iodofluoropyrazines, which were then used to produce aryl and alkylfluoropyrazines through Suzuki or Negishi conditions (Toudic, Plé, Turck, & Quéguiner, 2002).
Coordination Polymers
2-Fluoro-3-iodopyrazine plays a role in the formation of coordination polymers. Näther et al. (2003) reported on copper(I) iodide coordination polymers formed with 2-iodopyrazine, which included a discussion on the thermal behavior and structural stability of these polymers (Näther, Wriedt, & Jess, 2003).
Fluorination and Aryl Migration
In the field of organic synthesis, 2-Fluoro-3-iodopyrazine is a key compound for fluorination and aryl migration processes. Ulmer et al. (2016) developed a metal-free method for the preparation of 4-fluoro-1,3-benzoxazepines starting from styrenes, using a cyclic hypervalent iodine(III) fluoro reagent, showcasing the versatility of fluoroiodopyrazines in complex organic synthesis (Ulmer, Brunner, Arnold, Pöthig, & Gulder, 2016).
Mesomorphic Properties
2-Fluoro-3-iodopyrazine derivatives are also significant in the study of mesomorphic properties. Bruce and Hudson (1994) explored the reaction of 2-Fluoro- and 3-fluoro-4-alkoxystilbazoles with silver compounds, generating mesomorphic complexes that exhibit various phase behaviors, indicative of the potential applications of fluoroiodopyrazines in materials science (Bruce & Hudson, 1994).
Con
formational Analysis in Organic Chemistry2-Fluoro-3-iodopyrazine is utilized in conformational analysis studies in organic chemistry. Yoshinaga et al. (2002) conducted a study on the conformational equilibria of 2-halocyclohexanones, including 2-fluoro compounds, using theoretical and solvation calculations. This research contributes to a deeper understanding of the conformer energies and properties of fluorinated organic molecules (Yoshinaga, Tormena, Freitas, Rittner, & Abraham, 2002).
Synthesis of Structurally Diverse Compounds
The reactivity of 2-Fluoro-3-iodopyrazine makes it an important compound for synthesizing diverse chemical structures. Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine, which was then used to synthesize the cognition enhancer drug candidate DMP 543. This process highlights the significance of fluoroiodopyrazines in the development of novel pharmaceuticals (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-iodopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDOFCZYQIJHRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572070 | |
Record name | 2-Fluoro-3-iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodopyrazine | |
CAS RN |
206278-26-4 | |
Record name | 2-Fluoro-3-iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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